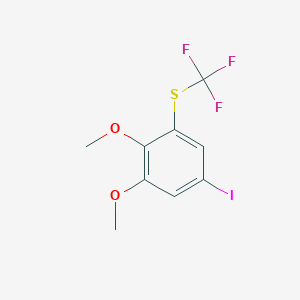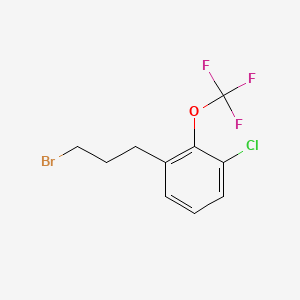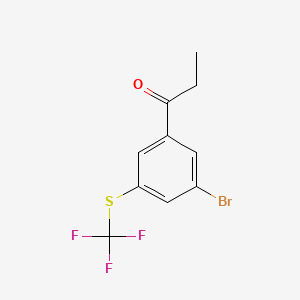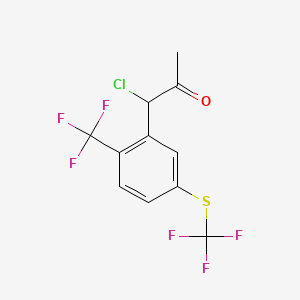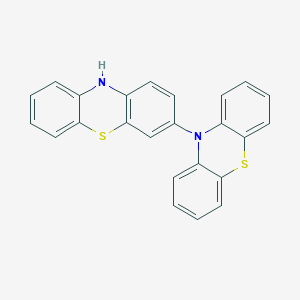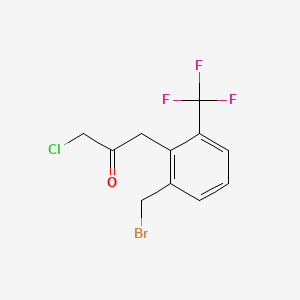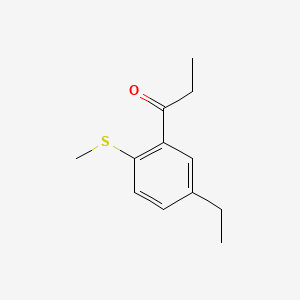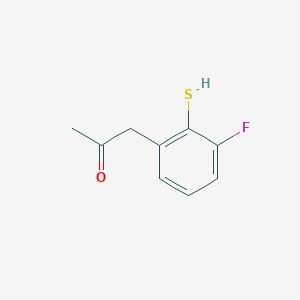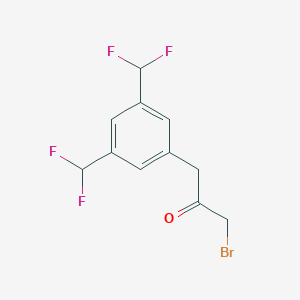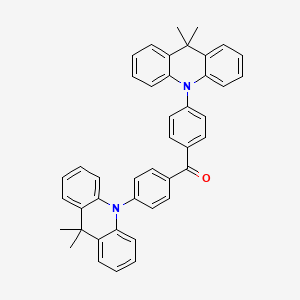
Dmac-BP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone, commonly known as DMAC-BP, is a green thermally activated delayed fluorescence (TADF) emitter. It is widely recognized for its high efficiency in organic light-emitting diodes (OLEDs). The compound’s unique structure allows it to achieve a higher energy of the lowest locally-excited triplet state, making it an essential material in the field of optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone typically involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with benzophenone derivatives. The reaction is carried out under controlled conditions to ensure high purity and yield. Sublimation is often used as a purification technique to obtain ultra-pure grade chemicals .
Industrial Production Methods: In industrial settings, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is produced using a vacuum evaporation technique. This method involves the deposition of the compound onto substrates under reduced pressure, ensuring high efficiency and scalability .
化学反应分析
Types of Reactions: Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .
Major Products Formed: The major products formed from the reactions of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone include various substituted derivatives. These derivatives are often used in the development of advanced materials for optoelectronic applications .
科学研究应用
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone has a wide range of scientific research applications. In chemistry, it is used as a green TADF emitter in OLEDs, contributing to the development of high-efficiency lighting and display technologies . In biology and medicine, the compound’s unique fluorescence properties make it a valuable tool for imaging and diagnostic applications . Additionally, in the industry, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is used in the production of advanced materials for various optoelectronic devices .
作用机制
The mechanism of action of bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone involves the reverse intersystem crossing (RISC) process. This process allows the compound to convert triplet excitons into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved in this mechanism include the lowest locally-excited triplet state and the triplet charge-transfer state .
相似化合物的比较
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone is unique compared to other similar compounds due to its high efficiency and stability as a TADF emitter. Similar compounds include bis[4-(9,9-dimethylacridin-10(9H)-yl)phenyl]methanone and bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone derivatives . These compounds share similar structural features but differ in their emission properties and efficiency .
属性
CAS 编号 |
1685287-55-1 |
|---|---|
分子式 |
C43H36N2O |
分子量 |
596.8 g/mol |
IUPAC 名称 |
bis[4-(9,9-dimethylacridin-10-yl)phenyl]methanone |
InChI |
InChI=1S/C43H36N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)31-25-21-29(22-26-31)41(46)30-23-27-32(28-24-30)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-28H,1-4H3 |
InChI 键 |
CDEASXIPDPAOGW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


